(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid, often involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which is known for its efficiency and ability to produce high yields under mild conditions . Other methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using environmentally friendly methods. This includes the use of green chemistry principles such as solvent-free reactions and the use of recyclable catalysts . These methods not only reduce the environmental impact but also improve the overall efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives .
Scientific Research Applications
(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This makes them effective antimicrobial agents. Additionally, their interaction with various enzymes and receptors in the body can lead to a range of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other quinoline derivatives such as:
- Quinoline N-oxides
- Fluoroquinolones
- Chloroquine
Uniqueness
What sets (2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid apart from other similar compounds is its specific structure, which may confer unique biological activities and chemical reactivity. Its sulfonylamino group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R)-3-methyl-2-(quinolin-6-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)13(14(17)18)16-21(19,20)11-5-6-12-10(8-11)4-3-7-15-12/h3-9,13,16H,1-2H3,(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCSTULTSFNWOA-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.